molecular formula C15H18O7 B1232483 Unii-6Y532H6tuo

Unii-6Y532H6tuo

Cat. No.: B1232483
M. Wt: 310.3 g/mol
InChI Key: DWCJGLPGZULWPZ-XNLRVGGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNII-6Y532H6TUO is a unique identifier assigned by the U.S. Food and Drug Administration (FDA) to a specific compound for regulatory tracking. For instance, discusses phosphorus-containing flame retardants (e.g., 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide derivatives), which may share functional similarities with this compound .

Properties

Molecular Formula

C15H18O7

Molecular Weight

310.3 g/mol

IUPAC Name

(1S,2R,3S,5R,6R,7R,8S,9S,12S)-2,8,12-trihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one

InChI

InChI=1S/C15H18O7/c1-5(2)14(18)6-11(17)22-8(14)7(16)12(3)13(4-20-13)9-10(21-9)15(6,12)19/h6-10,16,18-19H,1,4H2,2-3H3/t6-,7+,8-,9+,10-,12-,13+,14+,15-/m0/s1

InChI Key

DWCJGLPGZULWPZ-XNLRVGGKSA-N

Isomeric SMILES

CC(=C)[C@@]1([C@@H]2[C@H]([C@]3([C@@]4(CO4)[C@H]5[C@@H]([C@]3([C@H]1C(=O)O2)O)O5)C)O)O

Canonical SMILES

CC(=C)C1(C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)O)O

Synonyms

hyenanchin
mellitoxin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Calcium Molybdate (CaMoO₄)

  • Structural Similarities: Both compounds likely involve metal-oxygen bonding frameworks. highlights calcium-based inorganic compounds with applications in electronics and catalysis, suggesting UNII-6Y532H6TUO may share analogous coordination geometries .
  • Functional Differences : Calcium molybdate is widely used as a luminescent material and catalyst, whereas this compound’s applications remain undefined due to insufficient data.

Compound B: DOPO Derivatives (e.g., DiDOPO)

  • Functional Similarities : emphasizes phosphorus-based flame retardants like DiDOPO, which exhibit high thermal stability and flame inhibition. If this compound is a phosphorus-containing compound, it may serve similar roles in polymer composites .
  • Structural Divergence : DOPO derivatives feature phenyl and phosphorus-oxygen bonds, while this compound’s structure is unconfirmed.

Comparison with Functionally Similar Compounds

Compound C: Lithium Cobalt Oxide (LiCoO₂)

  • Application Overlap: LiCoO₂ is a cathode material in lithium-ion batteries.
  • Performance Metrics: Property LiCoO₂ this compound (Hypothetical) Energy Density 150–200 mAh/g Data Unavailable Thermal Stability Degrades above 200°C Unknown

Compound D: Zeolitic Imidazolate Frameworks (ZIFs)

  • Functional Context : ZIFs are porous materials used in gas storage and catalysis. This compound might exhibit similar porosity if it is a coordination polymer, but this remains speculative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.